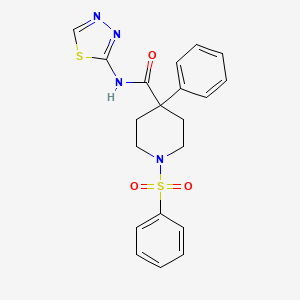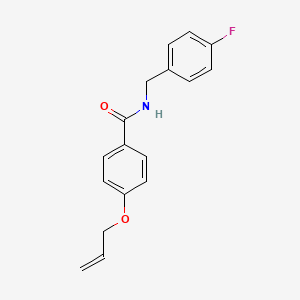![molecular formula C19H33ClN2O2 B4405525 1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405525.png)
1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a methoxypropylphenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-4-propylphenol with butyl bromide in the presence of a base such as potassium carbonate to form 2-methoxy-4-propylphenoxybutane.
Piperazine Substitution: The intermediate is then reacted with 1-methylpiperazine in the presence of a suitable solvent like acetonitrile to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-[4-(4-methoxy-2-propylphenoxy)butyl]piperazine
- 2-[4-[4-(4-methoxy-2-propylphenoxy)butyl]-1-piperazinyl]ethanol
- 4-[4-[4-(4-chlorobenzyl)-1-piperazinyl]butoxy]-2-propylphenol
Uniqueness
1-[4-(2-Methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-4-7-17-8-9-18(19(16-17)22-3)23-15-6-5-10-21-13-11-20(2)12-14-21;/h8-9,16H,4-7,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEWWAVYKGWGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCCCN2CCN(CC2)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
![2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide](/img/structure/B4405455.png)

![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4405480.png)

![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4405495.png)
![methyl 1-[4-(allyloxy)benzoyl]-1H-indole-3-carboxylate](/img/structure/B4405502.png)
![3-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOIC ACID](/img/structure/B4405509.png)
![1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405515.png)
![2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride](/img/structure/B4405519.png)
![8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
![[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride](/img/structure/B4405543.png)
